molecular formula C9H8N2O2S2 B8374705 4-Thiazol-2-ylsulphonylaniline

4-Thiazol-2-ylsulphonylaniline

Cat. No.: B8374705
M. Wt: 240.3 g/mol
InChI Key: ZMLMBLYLMRDXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazol-2-ylsulphonylaniline is a heterocyclic compound featuring an aniline core substituted with a sulfonyl-linked thiazole moiety. The thiazole ring contributes to aromatic stability and hydrogen-bonding capabilities, making it a candidate for drug design and agrochemical applications .

Properties

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylsulfonyl)aniline

InChI

InChI=1S/C9H8N2O2S2/c10-7-1-3-8(4-2-7)15(12,13)9-11-5-6-14-9/h1-6H,10H2

InChI Key

ZMLMBLYLMRDXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • The sulfonyl group in 4-Thiazol-2-ylsulphonylaniline increases polarity and acidity compared to methylamine or methoxy substituents.
  • Ionic derivatives like A222052 exhibit higher stability but lower membrane permeability compared to neutral sulfonylaniline .

Comparison with Heterocyclic Variants

Thiadiazole vs. Thiazole Derivatives

1,3,4-Thiadiazole derivatives (e.g., 2-(4-methylphenyl)-5-[...]thiadiazole in ) replace the thiazole ring with a thiadiazole core. Key distinctions:

Property 4-Thiazol-2-ylsulphonylaniline 1,3,4-Thiadiazole Derivatives
Aromatic Stability Moderate (5-membered thiazole) High (5-membered, two N atoms)
Biological Activity Antimicrobial (inferred) Antimicrobial, antioxidant
Solubility Moderate (polar sulfonyl group) Lower (nonpolar substituents common)
  • Thiadiazoles exhibit broader bioactivity due to increased nitrogen content, which facilitates binding to enzymes like dihydrofolate reductase .
  • Sulfonyl groups in 4-Thiazol-2-ylsulphonylaniline may confer selective toxicity against pathogens, as seen in sulfonamide drugs .

Functional Group Analogues

Sulfonyl vs. Sulfanyl Groups

Compounds like 2-(4-methylphenyl)-5-[...]thiadiazole () feature sulfanyl (-S-) linkages instead of sulfonyl (-SO₂-):

  • Sulfonyl : Higher polarity, stronger hydrogen-bonding capacity, and improved thermal stability .
  • Sulfanyl : Increased lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .

Morpholine-Thiazole Hybrids

4-(Thiazol-2-yl)morpholine () replaces the aniline with a morpholine ring:

  • Morpholine : Enhances water solubility and metabolic stability due to its oxygen atom .
  • Safety Profile : Morpholine derivatives require stringent handling (e.g., face shields, gloves) due to irritancy risks , whereas sulfonylaniline’s hazards remain less documented but likely demand similar precautions.

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